molecular formula C18H27BrN2O B3853682 4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol

4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol

Cat. No.: B3853682
M. Wt: 367.3 g/mol
InChI Key: FNYZEPZBUIMYDA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Ethylpiperidinyl Group: The ethylpiperidinyl group can be attached through an alkylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: Lacks the bromine and ethylpiperidinyl groups.

    4-(4-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(1-Ethylpiperidin-4-yl)piperidin-4-ol: Lacks the bromophenyl group.

Uniqueness

4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol is unique due to the presence of both the bromophenyl and ethylpiperidinyl groups, which may confer distinct chemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O/c1-2-20-11-7-17(8-12-20)21-13-9-18(22,10-14-21)15-3-5-16(19)6-4-15/h3-6,17,22H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYZEPZBUIMYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol
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4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol
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4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol
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4-(4-Bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol
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